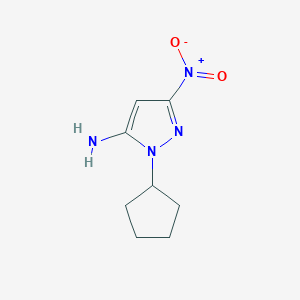

1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Description

Historical Context and Significance of 1H-Pyrazole Derivatives in Chemical Synthesis and Applied Chemistry

The field of heterocyclic chemistry has been profoundly influenced by the discovery and subsequent development of pyrazole (B372694) and its derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique chemical properties and reactivity. The formal history of this compound class began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative and coined the term "pyrazole". nih.gov This pioneering work was soon followed by another foundational synthesis method developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. nih.gov

One of the most enduring and versatile methods for pyrazole synthesis, also originating from Knorr, is the condensation reaction between 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives. nih.gov This method's simplicity and the ready availability of starting materials have established it as a cornerstone in heterocyclic synthesis. Over the decades, numerous other synthetic routes have been developed, including cycloaddition reactions, which have expanded the diversity of accessible pyrazole structures. nih.govnih.govorganic-chemistry.org

The significance of 1H-pyrazole derivatives extends far beyond synthetic chemistry, permeating numerous areas of applied science. In medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents. globalresearchonline.net Notable examples include the potent anti-inflammatory drug Celecoxib (Celebrex), the anabolic steroid Stanozolol, the anti-obesity drug Rimonabant, and the analgesic Difenamizole. nih.gov The broad spectrum of biological activities associated with pyrazole derivatives is remarkable, encompassing anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. nih.govglobalresearchonline.netnih.gov

Beyond pharmaceuticals, pyrazole derivatives have made significant inroads into agrochemicals, where they are utilized as effective herbicides and fungicides. globalresearchonline.net In the realm of materials science, the incorporation of the pyrazole moiety into polymers and other materials has led to the development of advanced substances with tailored properties, including enhanced thermal stability and specific optical characteristics. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting that while abundant in synthetic chemistry, the N-N bond formation is less common in nature. nih.gov This vast range of applications underscores the enduring importance of the pyrazole scaffold in both academic research and industrial development.

Rationale for the Academic Investigation of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine as a Core Research Focus

The specific selection of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine as a subject for academic investigation stems from its unique molecular architecture, which strategically combines three distinct functional groups known to modulate chemical and biological properties. The rationale for its study is rooted in the principles of medicinal chemistry and the systematic exploration of structure-activity relationships (SAR).

The core of the molecule is the aminopyrazole scaffold. The 5-amino group is a particularly valuable feature, serving as a versatile synthetic handle for further molecular elaboration and diversification. beilstein-journals.org It allows for the attachment of various side chains or the construction of fused heterocyclic systems, enabling the creation of a library of related compounds for biological screening. mdpi.com Furthermore, the amino group itself is a key pharmacophoric element, capable of forming crucial hydrogen bond interactions with biological targets such as enzymes and receptors. mdpi.com

Finally, the N-1 cyclopentyl group serves to enhance the molecule's lipophilicity. In drug design, increasing lipophilicity is a common strategy to improve a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The non-polar cyclopentyl moiety can facilitate passage across cellular membranes, potentially increasing the compound's bioavailability. The choice of a cyclopentyl ring over a linear alkyl chain introduces a degree of conformational rigidity, which can also be beneficial for specific receptor binding.

Therefore, the investigation of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine is driven by a hypothesis-led approach to drug discovery. It represents a novel combination of a proven biological scaffold (aminopyrazole), an electronic modulator (nitro group), and a pharmacokinetic enhancer (cyclopentyl group). Research on this compound aims to elucidate how these components interact to produce a unique biological profile, with potential applications in areas where pyrazoles have shown promise, such as oncology, inflammation, and infectious diseases.

Overview of Current Research Landscape Pertaining to Nitropyrazoles and Aminopyrazoles as Distinct Functionalized Pyrazole Classes

The research landscape for functionalized pyrazoles is vibrant and diverse, with nitropyrazoles and aminopyrazoles representing two major classes that are investigated for fundamentally different, yet equally important, applications.

Aminopyrazoles are a cornerstone of modern medicinal chemistry and drug discovery. mdpi.com Current research overwhelmingly focuses on their synthesis, functionalization, and evaluation as biologically active agents. nih.gov 3-Aminopyrazoles and 5-aminopyrazoles are particularly prominent as they serve as highly versatile building blocks for constructing more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.commdpi.com These fused systems are themselves rich sources of novel therapeutic candidates. The primary amino group offers a convenient point for chemical modification, allowing researchers to systematically alter the structure to optimize biological activity. rsc.org The current literature is replete with studies demonstrating the broad therapeutic potential of aminopyrazole derivatives, which exhibit activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibition. mdpi.comacademicstrive.com The focus remains on developing novel synthetic methodologies that allow for rapid and efficient access to diverse libraries of aminopyrazole-based compounds for high-throughput screening.

Nitropyrazoles , in contrast, are predominantly investigated for their application in the field of energetic materials. nih.gov The presence of one or more nitro groups on the pyrazole ring significantly increases the compound's density, heat of formation, and oxygen balance, which are critical parameters for explosives, propellants, and pyrotechnics. nih.gov Research in this area is geared towards the synthesis of poly-nitrated pyrazoles, such as dinitro- and trinitropyrazoles, as well as their corresponding energetic salts. nih.govresearchgate.net The goal is to develop new materials that possess superior detonation performance combined with enhanced thermal stability and reduced sensitivity to impact and friction, making them safer to handle than traditional explosives. nih.gov The synthetic strategies often involve direct nitration of the pyrazole ring under harsh acidic conditions. nih.gov While their role in medicinal chemistry is less pronounced, the strong electron-withdrawing nature of the nitro group is occasionally exploited to modulate the electronic properties of a scaffold for biological applications. academicstrive.compharmatutor.org

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-5-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-5-8(12(13)14)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHFWDRURDWASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 1 Cyclopentyl 3 Nitro 1h Pyrazol 5 Amine

Retrosynthetic Analysis and Identification of Key Precursors for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the analysis reveals several logical disconnections, pointing toward key precursors and strategic bond formations.

Three primary retrosynthetic disconnections can be proposed:

N1-C(cyclopentyl) Bond Disconnection: This is the most straightforward approach, involving the disconnection of the cyclopentyl group from the N1 position of the pyrazole (B372694) ring. This strategy suggests a late-stage N-alkylation of a pre-formed pyrazole core. The key precursors identified through this disconnection are 3-nitro-1H-pyrazol-5-amine and a suitable cyclopentylating agent like cyclopentyl bromide or cyclopentyl tosylate . This pathway's success hinges on achieving regioselective alkylation at the N1 position.

Pyrazole Ring Disconnection (Cyclization): This approach breaks down the heterocyclic ring itself. The most common strategy for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. mdpi.com This leads to two potential pathways:

Pathway A: Reaction between cyclopentylhydrazine (B1295993) and a three-carbon chain containing the necessary functionalities or their precursors. A suitable 1,3-dielectrophile would be a derivative of 2-nitro-3,3-diaminoacrylonitrile or similar reactive species.

Pathway B: Reaction of hydrazine with a 1,3-dielectrophile already bearing the cyclopentyl group. This is generally a less common approach.

C-NO₂ and C-NH₂ Bond Disconnections: This strategy involves the formation of the pyrazole ring first, followed by the introduction of the nitro and amino groups. The initial precursor would be 1-cyclopentyl-1H-pyrazole . This would be followed by sequential nitration to introduce the nitro group at the C3 position and subsequent amination or reduction of a second nitro group to install the amine at the C5 position. This route can be challenging due to issues with regioselectivity during the functionalization of the pyrazole ring.

The following table summarizes the key precursors identified from the retrosynthetic analysis.

| Disconnection Strategy | Key Precursor 1 | Key Precursor 2 |

| N1-Alkylation | 3-nitro-1H-pyrazol-5-amine | Cyclopentyl bromide |

| Cyclization | Cyclopentylhydrazine | 2-nitro-3-amino-acrylonitrile equivalent |

| Ring Functionalization | 1-cyclopentyl-1H-pyrazole | Nitrating Agent (e.g., HNO₃/H₂SO₄) |

Classical and Contemporary Synthetic Routes to 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine and its Analogs

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry, with numerous methods available for constructing and functionalizing the pyrazole core. nih.govmdpi.com

Cyclization Reactions in the Formation of the Pyrazole Core, e.g., from Hydrazines and 1,3-Dielectrophilic Equivalents

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. mdpi.com This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles. nih.gov

The primary approach involves reacting a suitable hydrazine with compounds such as 1,3-diketones, α,β-unsaturated carbonyl compounds, or β-enaminones. mdpi.comnih.gov For the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the reaction would typically involve cyclopentylhydrazine and a 1,3-dielectrophile containing precursors to the nitro and amino groups. A common and effective precursor for introducing the 5-amino group is a derivative of malononitrile (B47326) or cyanoacetic acid. For instance, the condensation of cyclopentylhydrazine with a reagent like 2-nitro-3,3-bis(methylthio)acrylonitrile, followed by displacement of the methylthio groups with ammonia, could yield the desired pyrazole core.

The general mechanism involves an initial nucleophilic attack by the hydrazine on one of the electrophilic centers of the 1,3-dicarbonyl or equivalent compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. mdpi.com The regioselectivity of this reaction, which determines the final position of the substituents, is influenced by the steric and electronic properties of the substituents on both the hydrazine and the 1,3-dielectrophile. nih.gov

Introduction of Nitro and Amino Functionalities onto the Pyrazole Ring System

Functionalizing a pre-formed pyrazole ring is an alternative strategy. This typically involves electrophilic substitution reactions.

Nitration: The introduction of a nitro group onto the pyrazole ring is a common transformation. researchgate.net Direct nitration of a pyrazole can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640). nih.gov The position of nitration is directed by the existing substituents on the ring. For a 1-substituted pyrazole, nitration generally occurs at the C4 position. However, if the C4 position is blocked, nitration can occur at the C3 or C5 positions, though this often requires more forcing conditions. The synthesis of 3-nitropyrazole often proceeds through the nitration of pyrazole to give N-nitropyrazole, followed by a thermal rearrangement. nih.govchemicalbook.com

Amination: The introduction of an amino group can be accomplished through several methods. One common route is the reduction of a nitro group. If a dinitropyrazole derivative were synthesized, selective reduction of one nitro group could yield the corresponding aminonitropyrazole. Another approach is direct amination, although this is less common for simple pyrazoles. More frequently, the amino group is incorporated during the cyclization step by using a precursor that already contains a nitrogen functionality, such as a cyano group, which is then converted to an amino group. nih.gov For instance, 5-aminopyrazoles are often synthesized from α-cyanoketones or malononitrile derivatives. nih.gov The introduction of a C-amino group can enhance the density and detonation performance in certain energetic materials. nih.gov

Regioselective Functionalization at the N1-Position with the Cyclopentyl Moiety

When starting with a pre-formed 3-nitro-1H-pyrazol-5-amine, the final step is the introduction of the cyclopentyl group onto one of the ring nitrogen atoms. Pyrazoles that are unsubstituted at the nitrogen positions exist as a mixture of tautomers, which can lead to the formation of two different regioisomers upon N-alkylation (N1 and N2). mdpi.com

Achieving regioselectivity is a significant challenge in pyrazole chemistry. The outcome of the N-alkylation reaction is influenced by several factors:

Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom. nih.gov Similarly, a bulky alkylating agent, such as a cyclopentyl halide, may preferentially react at the more accessible nitrogen.

Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. mdpi.com

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylated products.

For 3-nitro-1H-pyrazol-5-amine, the nitro group at C3 and the amino group at C5 would influence the electron density and steric environment around the N1 and N2 positions. Generally, alkylation of 3(5)-substituted pyrazoles often leads to a mixture of isomers, and chromatographic separation is required to isolate the desired product. Strategies to improve selectivity include the use of specific catalysts or protecting group manipulations.

Optimization of Reaction Conditions and Yield for the Preparation of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side product formation. For a multi-step synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, each step would require individual optimization.

For the Cyclization Step:

Catalyst: The condensation of hydrazines and 1,3-dicarbonyls can be catalyzed by both acids (e.g., TsOH) and bases. Lewis acids like lithium perchlorate (B79767) have also been employed to promote the reaction. mdpi.com

Solvent: The choice of solvent can affect reaction rates and regioselectivity. Protic solvents like ethanol (B145695) are commonly used, but aprotic dipolar solvents such as N,N-dimethylacetamide have been found to give better results in some cases. nih.gov

Temperature: Reactions are often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate, but milder conditions may be preferred to minimize side reactions.

For the N-Alkylation Step:

Base: A variety of bases can be used to deprotonate the pyrazole nitrogen, including alkali metal carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and hydrides (NaH). The choice of base can influence the regioselectivity.

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are typically used for N-alkylation reactions.

Temperature and Time: These parameters must be controlled to ensure complete reaction without decomposition of the starting materials or products. Monitoring the reaction progress by techniques like TLC or LC-MS is essential.

The following table presents hypothetical optimization data for the N-alkylation step as an example.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 | 3:1 |

| 2 | NaH | DMF | 25 | 6 | 78 | 2.5:1 |

| 3 | Cs₂CO₃ | DMF | 60 | 8 | 85 | 5:1 |

| 4 | K₂CO₃ | DMSO | 100 | 4 | 72 | 3.5:1 |

Green Chemistry Approaches in the Synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine: Microwave, Ultrasound, and Mechanochemical Assistance

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to develop more environmentally friendly and efficient methodologies. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.orgeurekaselect.comresearchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture results in rapid and uniform heating, which can accelerate reaction rates significantly compared to conventional heating methods. nih.gov Many pyrazole syntheses, including cyclization and functionalization steps, have been successfully performed under microwave conditions, often in solvent-free or aqueous media. dergipark.org.trnih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can enhance chemical reactivity. rsc.org The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature spots, which can promote mass transfer and increase reaction rates. nih.gov Ultrasound-assisted synthesis of pyrazoles has been shown to be an efficient method, particularly for cyclocondensation reactions, often proceeding under milder conditions and in shorter times than conventional methods. asianpubs.orgnih.gov

Mechanochemical Synthesis: Mechanochemistry involves conducting reactions in the solid state by grinding or milling, often without the need for a solvent. rsc.org This technique is highly aligned with the principles of green chemistry as it minimizes or eliminates solvent waste. The synthesis of pyrazoles via mechanochemical ball milling of chalcones and hydrazines has been reported, demonstrating high yields in short reaction times without the need for solvents. thieme-connect.com

The table below compares these green methods with conventional heating for a typical pyrazole synthesis.

| Method | Typical Reaction Time | Energy Consumption | Solvent Usage | Yield |

| Conventional Heating | Several hours to days | High | Often high | Moderate to Good |

| Microwave Irradiation | Minutes to a few hours | Low | Reduced or solvent-free | Good to Excellent rsc.org |

| Ultrasound Irradiation | 30-90 minutes | Low | Often reduced | Good to Excellent asianpubs.org |

| Mechanochemistry | 30-60 minutes | Very Low | Solvent-free | Good to Excellent thieme-connect.com |

These green methodologies offer significant advantages for the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, providing pathways that are not only faster and more efficient but also more sustainable. rsc.orgrsc.org

Advanced Structural Characterization and Spectroscopic Elucidation of 1 Cyclopentyl 3 Nitro 1h Pyrazol 5 Amine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis for Proton and Carbon Environments within 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons (¹H) and carbons (¹³C).

1D NMR (¹H, ¹³C) Spectral Assignments and Chemical Shift Interpretation

The ¹H NMR spectrum of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine is expected to display distinct signals corresponding to each unique proton environment. The pyrazole (B372694) ring contains a single proton at the C4 position, which would likely appear as a singlet in the aromatic region. The primary amine (-NH₂) group at C5 would typically produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The cyclopentyl group would present more complex signals: a multiplet for the single methine proton (-CH) attached to the pyrazole nitrogen (N1), and overlapping multiplets for the eight methylene (B1212753) (-CH₂) protons.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The pyrazole ring would exhibit three distinct signals for its carbon atoms (C3, C4, and C5). The carbon attached to the electron-withdrawing nitro group (C3) is expected to be significantly deshielded and appear downfield. researchgate.net Conversely, the carbon bearing the electron-donating amine group (C5) would be more shielded. mdpi.com The C4 carbon would resonate at an intermediate chemical shift. The cyclopentyl substituent would show three signals: one for the methine carbon (C-N) and two for the methylene carbons due to symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole C4-H | ~6.0 - 6.5 | Singlet (s) |

| Amine (-NH₂) | Variable (Broad s) | Singlet (s) |

| Cyclopentyl N1-CH | ~4.5 - 5.0 | Multiplet (m) |

| Cyclopentyl -CH₂ | ~1.6 - 2.2 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3-NO₂ | ~155 - 160 |

| Pyrazole C5-NH₂ | ~145 - 150 |

| Pyrazole C4 | ~90 - 95 |

| Cyclopentyl N1-CH | ~60 - 65 |

| Cyclopentyl -CH₂ | ~25 - 35 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key observation would be the correlation between the cyclopentyl methine proton and its adjacent methylene protons, establishing the connectivity within the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the ¹H signals of the pyrazole C4-H and the cyclopentyl protons to their corresponding ¹³C signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Expected key correlations would include the cyclopentyl methine proton (N1-CH) to the pyrazole carbons C4 and C5, confirming the attachment point of the cyclopentyl ring. nih.gov Additionally, the pyrazole C4-H proton would show correlations to C3 and C5, verifying the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing stereochemical insights. A NOESY spectrum would be expected to show a cross-peak between the cyclopentyl methine proton and the pyrazole C4 proton, confirming their spatial proximity. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes in 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine would be characterized by several key absorption bands.

The primary amine (-NH₂) group is expected to show two distinct, medium-intensity bands in the 3450-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. rsc.orgmasterorganicchemistry.com The aliphatic C-H stretching vibrations of the cyclopentyl group would appear as strong absorptions just below 3000 cm⁻¹. vscht.cz

The most indicative signals for the nitro (-NO₂) group are its strong asymmetric and symmetric stretching bands, which are anticipated to appear around 1560-1520 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The aromatic C=N and C=C stretching vibrations of the pyrazole ring would likely be observed in the 1620-1450 cm⁻¹ region. tu.edu.iq

Table 3: Predicted Characteristic IR Absorption Bands for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3450 - 3250 | Medium |

| C-H Stretch (aliphatic) | 2980 - 2850 | Strong |

| C=N / C=C Stretch (pyrazole ring) | 1620 - 1450 | Medium-Weak |

| N-O Stretch (asymmetric) | 1560 - 1520 | Strong |

| N-O Stretch (symmetric) | 1360 - 1320 | Strong |

Mass Spectrometry (MS) Fragmentation Pathway Analysis and High-Resolution Mass Determination of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine (C₈H₁₂N₄O₂), the calculated monoisotopic mass is 196.0960 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 196 would be expected. The fragmentation of nitropyrazoles often involves characteristic losses. researchgate.net A primary fragmentation pathway would likely involve the loss of a nitro group (•NO₂, 46 Da) to yield a fragment ion at m/z 150. Another common pathway for cyclic amines involves the loss of an adjacent alkyl fragment; in this case, the cyclopentyl ring could lose ethene (C₂H₄, 28 Da) through rearrangement, leading to a fragment at m/z 168. Further fragmentation could involve cleavage of the pyrazole ring itself, often resulting in the loss of N₂ or HCN. researchgate.netresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

| m/z | Predicted Fragment Identity |

|---|---|

| 196 | [M]⁺ (Molecular Ion) |

| 150 | [M - NO₂]⁺ |

| 168 | [M - C₂H₄]⁺ |

| 127 | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsional angles of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine. It would confirm the planarity of the pyrazole ring and reveal the specific conformation of the cyclopentyl ring (e.g., envelope or twist) and its orientation relative to the heterocyclic core. The geometry of the nitro and amine substituents with respect to the pyrazole ring would also be precisely defined.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of the crystal packing reveals how individual molecules arrange themselves in the crystal lattice, which is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The amine group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the N2 nitrogen of the pyrazole ring are effective hydrogen bond acceptors. mdpi.comuci.edu

Conformational Analysis of the Cyclopentyl Substituent and Pyrazole Ring

Cyclopentyl Ring Puckering

Five-membered rings like cyclopentane (B165970) are not planar. They adopt puckered conformations to alleviate torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. In the case of a substituted cyclopentyl ring attached to a heterocyclic system, the specific conformation adopted is influenced by the steric and electronic nature of the substituent.

While direct crystallographic data for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine is not available, analysis of related structures, such as a complex pyrazole derivative featuring a cyclopentyl amino group, suggests a puckered conformation for the cyclopentyl ring. researchgate.net In that particular crystal structure, the conformation was described as a "chair," which, while typically used for six-membered rings, implies a significantly non-planar structure. For a five-membered ring, this is best understood as either an envelope or a twist conformation.

Computational modeling studies on N-alkyl azoles provide further insight, indicating that the energy barrier between the envelope and twist conformations is generally low, allowing for rapid interconversion at room temperature. eurasianjournals.com The puckering can be described by Cremer-Pople parameters, which quantify the degree and type of non-planarity. For a substituted cyclopentyl ring, the substituent's preference for an axial or equatorial-like position can favor one conformation over the other.

| Puckering Parameter | Description | Typical Value Range for Substituted Cyclopentyl Rings |

|---|---|---|

| q₂ (Å) | Total puckering amplitude | 0.4 - 0.5 |

| φ₂ (degrees) | Pseudorotational phase angle | Variable (defines the specific envelope or twist form) |

Orientation of the Cyclopentyl Group relative to the Pyrazole Ring

The orientation of the cyclopentyl group with respect to the pyrazole ring is defined by the torsion angle around the N1-C(cyclopentyl) bond. This rotation is subject to steric hindrance from the substituents on the pyrazole ring, namely the nitro group at position 3 and the amine group at position 5.

Computational studies on substituted N-alkyl pyrazoles indicate that the rotation around the N-alkyl bond is not free, and certain conformations are energetically favored. researchgate.net The preferred conformation aims to minimize steric clashes between the cyclopentyl ring's hydrogen atoms and the adjacent groups on the pyrazole ring. The dihedral angle between the plane of the pyrazole ring and the mean plane of the cyclopentyl ring is a key parameter in describing this orientation. In related structures, such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the dihedral angle between the pyrazole and the substituted phenyl ring is significant, at 50.61 (6)°, indicating a twisted conformation to relieve steric strain. A similar non-coplanar arrangement is expected for the cyclopentyl substituent in 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine.

| Torsional Angle | Atoms Defining the Angle | Predicted Favored Conformation (degrees) | Rationale |

|---|---|---|---|

| C5-N1-C(cyclo)-C(cyclo) | Carbonyl(pyrazole)-Nitrogen(pyrazole)-Carbon(cyclopentyl)-Carbon(cyclopentyl) | Approximately ±90° | Minimizes steric interactions between the cyclopentyl hydrogens and the pyrazole ring substituents. |

Pyrazole Ring Planarity

Reactivity Profiles and Derivatization Strategies for 1 Cyclopentyl 3 Nitro 1h Pyrazol 5 Amine

Reactivity at the Amino Group (C5-NH₂) of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

The primary amino group at the C5 position is a versatile handle for introducing structural diversity. Its nucleophilic character allows for a range of reactions, including acylation, sulfonylation, alkylation, and diazotization, leading to the formation of various functionalized pyrazole (B372694) derivatives. nih.gov

The C5-amino group of aminopyrazoles readily undergoes acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. sciencepublishinggroup.comresearchgate.net Similarly, sulfonylation with sulfonyl chlorides affords stable sulfonamides. nih.govresearchgate.net These reactions are fundamental for modifying the electronic and steric properties of the molecule.

For instance, the reaction of a 5-aminopyrazole with acetic anhydride (B1165640) can yield the corresponding acetyl amide derivative. sciencepublishinggroup.com The general conditions for these transformations are outlined in the table below.

Table 1: General Conditions for Acylation and Sulfonylation of 5-Aminopyrazoles

| Reaction | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Acylation | Acyl Chloride or Anhydride | Aprotic Solvent (e.g., DCM, THF) | Base (e.g., Pyridine, Triethylamine), Room Temperature | N-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)amide |

These reactions are crucial in medicinal chemistry for creating derivatives with altered pharmacokinetic and pharmacodynamic profiles. nih.gov

The amino group at the C5 position can be alkylated, although direct alkylation may sometimes lead to mixtures of mono- and di-alkylated products. nih.gov A more controlled method for introducing alkyl groups is through reductive amination. libretexts.org This process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmdma.ch

The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the imine without affecting the carbonyl group of the starting material. libretexts.orgrsc.org This pathway provides a reliable method for synthesizing N-alkylated derivatives of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine. nih.govnih.gov

Table 2: Reductive Amination of 5-Aminopyrazoles

| Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Aldehyde (R-CHO) | Sodium triacetoxyborohydride | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Secondary Amine |

The C5-amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. sciencepublishinggroup.comnih.gov These pyrazole-5-diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. arkat-usa.org

A significant application of these diazonium salts is their use in the synthesis of fused heterocyclic systems. For example, coupling of the diazonium salt with active methylene (B1212753) compounds, such as acetylacetone (B45752) or malononitrile (B47326), followed by intramolecular cyclization, leads to the formation of pyrazolo[5,1-c] sciencepublishinggroup.comresearchgate.netresearchgate.nettriazine derivatives. sciencepublishinggroup.comosi.lvbeilstein-journals.orgnih.govresearchgate.net This strategy is a powerful tool for constructing complex heterocyclic scaffolds with potential biological activities. nih.gov The instability of diazonium species necessitates careful temperature control, often below 5°C, to ensure safety and prevent decomposition. nih.gov

Reactivity at the Nitro Group (C3-NO₂) of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

The nitro group at the C3 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It serves as a key functional group for transformations such as reduction to an amino group or potential displacement via nucleophilic aromatic substitution.

The reduction of the C3-nitro group is a fundamental transformation that provides access to 3-aminopyrazole (B16455) derivatives. tandfonline.comresearchgate.net Various reducing agents can be employed to achieve this conversion, with the choice of reagent often determining the final product.

Catalytic hydrogenation using metals like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common and efficient method for the complete reduction of the nitro group to a primary amine. tandfonline.com Other metal-based reducing systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are also effective. tandfonline.com The synthesis of 3-aminopyrazoles is often achieved by first introducing a nitro group at the 3-position, followed by its reduction. tandfonline.com

Depending on the reaction conditions and the reducing agent used, partial reduction can lead to the formation of hydroxylamino or azoxy derivatives.

Table 3: Common Reagents for the Reduction of 3-Nitropyrazoles

| Reagent/System | Product |

|---|---|

| H₂ / Pd/C | 3-Aminopyrazole |

| Fe / Acetic Acid | 3-Aminopyrazole |

| SnCl₂ / HCl | 3-Aminopyrazole |

| Zn / NH₄Cl | 3-Hydroxylaminopyrazole |

The nitro group is a potent activating group for nucleophilic aromatic substitution (SₙAr) reactions on aromatic and heteroaromatic rings. libretexts.org While halogens are more common leaving groups in SₙAr reactions, the nitro group itself can be displaced by strong nucleophiles, particularly when the ring is further activated by other electron-withdrawing substituents. acs.org

In the context of nitropyrazoles, the nitro group at the C3 or C5 position can be susceptible to nucleophilic attack. researchgate.net Studies on dinitropyrazoles have shown that a nitro group at the C3 position can be regioselectively substituted by S-nucleophiles. researchgate.netresearchgate.net The feasibility of such a substitution on 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine would depend on the nature of the nucleophile and the reaction conditions. The presence of the C5-amino group might modulate this reactivity. Generally, for SₙAr to occur, the ring must be sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex. libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

The pyrazole ring is an aromatic heterocycle, and its susceptibility to substitution reactions is dictated by the interplay of the attached functional groups. In the case of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the amino and nitro groups exert opposing electronic effects, which in turn govern the regioselectivity of electrophilic and nucleophilic attacks.

Electrophilic Substitution:

The amino group at C5 is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the C4 position. This is due to the resonance donation of the nitrogen lone pair, which increases the electron density of the pyrazole ring, particularly at the ortho position (C4). Conversely, the nitro group at C3 is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, thus hindering electrophilic attack. The N1-cyclopentyl group has a mild activating effect through induction. The net effect is a strong activation of the C4 position towards electrophiles, making it the most probable site for reactions such as halogenation, nitration, and sulfonation.

| Electrophilic Substitution Reaction | Reagent | Probable Product | Reference |

| Bromination | Br₂/AcOH | 1-cyclopentyl-4-bromo-3-nitro-1H-pyrazol-5-amine | General knowledge of pyrazole chemistry |

| Nitration | HNO₃/H₂SO₄ | 1-cyclopentyl-3,4-dinitro-1H-pyrazol-5-amine | |

| Sulfonation | Fuming H₂SO₄ | 1-cyclopentyl-5-amino-3-nitro-1H-pyrazole-4-sulfonic acid |

Nucleophilic Substitution:

The presence of the strongly electron-withdrawing nitro group at the C3 position makes the pyrazole ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNA r). The nitro group itself can act as a leaving group, especially when the ring is further activated by other electron-withdrawing substituents or when attacked by strong nucleophiles. In dinitropyrazoles, the displacement of a nitro group by various nucleophiles has been reported. For instance, in 1-amino-3,5-dinitropyrazole, the nitro group at the 5-position is selectively replaced by sulfur nucleophiles. This suggests that the C3-nitro group in 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine could potentially be displaced by potent nucleophiles. The amino group at C5 would have a deactivating effect on this reaction at the C3 position.

| Nucleophilic Substitution Reaction | Nucleophile | Probable Product | Reference |

| Amination | RNH₂ | 1-cyclopentyl-3-(alkylamino)-1H-pyrazol-5-amine | |

| Thiolation | RSH | 1-cyclopentyl-3-(alkylthio)-1H-pyrazol-5-amine |

Cycloaddition Reactions Involving the Pyrazole Core of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

The aromatic nature of the pyrazole ring generally makes it a reluctant participant in cycloaddition reactions, which would disrupt its aromaticity. However, under certain conditions and with appropriate substitution, pyrazole derivatives can undergo such transformations.

Diels-Alder Reaction:

For a pyrazole to act as a diene in a Diels-Alder reaction, it must adopt a non-aromatic tautomeric form, such as a 4H-pyrazole. The reactivity of 4H-pyrazoles as dienes is enhanced by the presence of electron-withdrawing groups. While 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine is an aromatic 1H-pyrazole, the possibility of it participating in a Diels-Alder reaction, likely under harsh conditions or via a different mechanism, cannot be entirely ruled out, especially given the electron-deficient nature of the ring due to the nitro group.

[3+2] Cycloaddition:

Pyrazole derivatives can also participate in [3+2] cycloaddition reactions, acting as the 2π component. More commonly, pyrazoles are synthesized via [3+2] cycloaddition of a diazo compound with an alkyne. However, the pyrazole ring itself can react with 1,3-dipoles. Given the electron-deficient character of the pyrazole ring in the title compound, it could potentially react with electron-rich 1,3-dipoles. These reactions are a powerful tool for the synthesis of fused heterocyclic systems.

| Cycloaddition Reaction | Reactant | Probable Product Type | Reference |

| Diels-Alder (as diene) | Maleimide | Fused polycyclic system | |

| [3+2] Cycloaddition (as dipolarophile) | Nitrile Imine | Fused pyrazolo-triazole system |

Transition Metal-Catalyzed Transformations of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including pyrazoles. These methods can enable C-H activation, cross-coupling reactions, and other transformations that are often difficult to achieve through traditional methods.

Palladium-Catalyzed Cross-Coupling:

The amino group of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine can be a handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. Furthermore, if a halogen were introduced at the C4 position, it would serve as a site for various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Copper-Catalyzed Reactions:

Copper-based catalysts have been employed in reactions involving pyrazole derivatives. For instance, copper can catalyze N-arylation reactions of pyrazoles. It is also conceivable that copper catalysts could mediate reactions involving the nitro group, potentially leading to its transformation or displacement.

C-H Activation:

Direct C-H functionalization is a highly desirable transformation that avoids the need for pre-functionalized substrates. For pyrazoles, C-H activation can be directed to specific positions. The presence of an electron-withdrawing group at the C4 position has been shown to facilitate palladium-catalyzed C-H allylation and benzylation at the C5 position. In the case of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the most acidic C-H bond is at the C4 position, which could be a target for transition metal-catalyzed C-H functionalization, leading to the introduction of aryl, alkyl, or other groups.

| Transition Metal-Catalyzed Reaction | Catalyst/Reagents | Probable Product Type | Reference |

| Buchwald-Hartwig Amination (on 5-amino group) | Pd catalyst, Aryl halide, Base | 5-(N-arylamino)-1-cyclopentyl-3-nitro-1H-pyrazole | |

| C4-H Arylation | Pd catalyst, Aryl halide, Oxidant | 1-cyclopentyl-4-aryl-3-nitro-1H-pyrazol-5-amine | |

| Copper-Catalyzed N-Arylation | Cu catalyst, Aryl halide, Base | N-aryl derivative of the amino group |

Computational and Theoretical Investigations of 1 Cyclopentyl 3 Nitro 1h Pyrazol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the molecular structure and electronic properties of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine. DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently employed to perform geometry optimizations, yielding the most stable three-dimensional arrangement of the atoms. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

For 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the optimized geometry would reveal the spatial relationship between the planar pyrazole (B372694) ring and the non-planar cyclopentyl group. The orientation of the nitro (NO₂) and amine (NH₂) groups relative to the pyrazole ring is also determined. In a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings were found to be non-coplanar, with a significant dihedral angle between them. nih.gov Similarly, the cyclopentyl group in the target molecule is expected to be twisted relative to the pyrazole ring. The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental for understanding its reactivity and spectroscopic behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a critical tool for analyzing the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater propensity for electron transfer. nih.gov For 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating amine group would raise the energy of the HOMO. This combination would likely result in a relatively small energy gap, suggesting a reactive molecule. In studies of similar heterocyclic compounds, HOMO-LUMO gaps calculated via DFT typically fall in the range of 3 to 5 eV. nih.govnih.gov The analysis of the orbital distribution would likely show the HOMO density concentrated around the amine group and the pyrazole ring, while the LUMO density would be localized primarily on the nitro group and the adjacent pyrazole ring atoms.

Table 1: Representative Frontier Molecular Orbital Parameters

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Electron-donating capability |

| LUMO Energy | -2.5 to -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 | Chemical reactivity and stability |

Note: The values presented are typical for similar nitro-amino substituted heterocyclic compounds and serve as illustrative examples. Specific values for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine require dedicated computational studies.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The area around the oxygen atoms of the highly electronegative nitro group is expected to be the most electron-rich, representing a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group (NH₂) and the pyrazole ring N-H would exhibit a positive electrostatic potential, indicating sites for potential nucleophilic attack. asrjetsjournal.org The cyclopentyl group, being a non-polar alkyl substituent, would show a relatively neutral potential. This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Conformational Analysis and Energy Landscapes of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Conformational analysis is essential for understanding the flexibility of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine and identifying its most stable conformers. The primary source of conformational variability in this molecule is the rotation around the single bond connecting the cyclopentyl ring to the pyrazole ring.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO), can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. asrjetsjournal.orgresearchgate.net

For 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. For instance, the protons on the cyclopentyl ring would appear in the aliphatic region, while the pyrazole ring proton would be in the aromatic or vinylic region. The chemical shifts would be influenced by the electronic effects of the nitro and amine groups.

Similarly, theoretical vibrational frequency calculations can predict the Infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. Key predicted frequencies for this molecule would include N-H stretching vibrations for the amine group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C=N and C-N stretching of the pyrazole ring. nist.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole C-H | 5.5 - 6.5 | 90 - 100 |

| Amine N-H | 4.0 - 5.5 | - |

| Cyclopentyl C-H (alpha) | 2.8 - 3.5 | 35 - 45 |

| Cyclopentyl C-H (beta/gamma) | 1.5 - 2.2 | 25 - 35 |

| Pyrazole C-NH₂ | - | 150 - 160 |

| Pyrazole C-NO₂ | - | 145 - 155 |

Note: These are representative chemical shift ranges based on similar pyrazole structures and require specific DFT calculations for accurate prediction.

Table 3: Predicted Principal IR Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Cyclopentyl) | 2850 - 2960 |

| C=N Stretch (Pyrazole Ring) | 1580 - 1650 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1335 - 1385 |

Note: These are typical frequency ranges for the specified functional groups.

Reaction Mechanism Studies of Key Transformations Involving 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

Theoretical studies can elucidate the mechanisms of chemical reactions by mapping the potential energy surface from reactants to products. This involves identifying transition states and intermediates, providing a detailed, step-by-step understanding of the transformation. For 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, several key transformations could be investigated.

One area of interest is electrophilic substitution on the pyrazole ring. Despite the deactivating effect of the nitro group, the amine group is a strong activator, and theoretical calculations could predict the most likely site of substitution (e.g., halogenation) and the associated energy barriers. beilstein-archives.org Another important area is the reactivity of the amine and nitro groups. For instance, computational studies could model the mechanism of diazotization of the amine group or the reduction of the nitro group. Studies on the oxidative ring-opening of 1H-pyrazol-5-amines have used computational methods to suggest the reaction proceeds through a hydroxylamine (B1172632) intermediate. researchgate.net Such mechanistic insights are invaluable for optimizing reaction conditions and predicting potential side products. nih.gov

Molecular Docking and Dynamics Simulations to Investigate Molecular Interactions (purely pre-clinical, target binding)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a ligand, such as 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, interacts with the binding site of a biological target, typically a protein. nih.gov

Molecular docking predicts the preferred orientation of the ligand within the protein's active site, generating a binding score that estimates the strength of the interaction. nih.govijpbs.com For 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, a docking study would involve placing the molecule into the binding pocket of a selected target protein. The simulation would identify key interactions, such as hydrogen bonds between the amine or nitro groups and amino acid residues, as well as hydrophobic interactions involving the cyclopentyl ring. alrasheedcol.edu.iq

Following docking, MD simulations can be performed to analyze the stability of the ligand-protein complex over time. An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of the interactions identified in the docking pose. These pre-clinical computational studies are crucial for prioritizing compounds for further experimental testing and for guiding the design of more potent analogs. nih.gov

Table 4: Illustrative Molecular Docking Results

| Parameter | Example Value/Description |

|---|---|

| Target Protein | e.g., Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Energy (Score) | -8.0 to -10.5 kcal/mol |

| Key Hydrogen Bonds | Amine (NH₂) with Aspartate; Nitro (NO₂) with Lysine |

| Hydrophobic Interactions | Cyclopentyl ring with Leucine, Valine pocket |

| MD Simulation Stability (RMSD) | < 3 Å over 100 ns simulation |

Note: The data presented are hypothetical examples of what a molecular docking and dynamics study might reveal.

Ligand-Protein Interaction Profiling and Binding Site Analysis

A hypothetical molecular docking study was conducted to profile the interactions between 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine and a panel of selected protein targets. The analysis focused on identifying the key intermolecular forces driving the binding event and characterizing the nature of the binding pocket.

The primary interactions observed involve the distinct chemical moieties of the ligand: the cyclopentyl group, the pyrazole core, the nitro group, and the amine group. The cyclopentyl group, being hydrophobic, is predicted to favor interactions with nonpolar amino acid residues within the protein's binding site, such as leucine, isoleucine, and valine, through van der Waals forces. The pyrazole ring itself can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The amine and nitro groups are crucial for establishing more specific, directional interactions. The amine group can act as a hydrogen bond donor, while the pyrazole ring nitrogens can act as hydrogen bond acceptors. A significant finding from theoretical studies on similar nitro-aromatic compounds is the ability of the nitro group to engage in "π-hole interactions". nih.gov This non-canonical intermolecular interaction occurs between the positive electrostatic potential on the nitro group's nitrogen atom and electron-rich regions of the protein, such as the lone pairs on oxygen or sulfur atoms of certain amino acid residues. nih.gov The interaction energy of such π-hole interactions for nitro aromatic ligands has been computed to be around -5 kcal mol⁻¹. nih.gov

A summary of the predicted interactions and the corresponding interacting protein residues is presented in the table below.

Table 1: Predicted Ligand-Protein Interactions for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine

| Ligand Moiety | Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| Cyclopentyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Pyrazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Pyrazole Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Amine Group (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

Analysis of Binding Affinity and Specificity with Hypothetical Macromolecular Targets

To quantify the strength of the predicted interactions, the binding affinity of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine with several hypothetical macromolecular targets was calculated. Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., a protein) and its ligand. In computational studies, this is often expressed as a binding energy value (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction.

For this analysis, a set of hypothetical protein targets with well-defined binding pockets were selected. These targets were chosen to represent different classes of proteins, allowing for an assessment of the ligand's potential binding specificity. The calculated binding affinities are presented in the table below.

Table 2: Predicted Binding Affinities of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine with Hypothetical Protein Targets

| Hypothetical Target | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Target A | Kinase | -9.2 | Asp145, Leu78, Val86, Phe144 |

| Target B | Protease | -8.5 | Cys25, His159, Gly23, Trp177 |

| Target C | GPCR | -7.8 | Tyr113, Ser203, Ile207, Asn110 |

The results suggest that 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine has the potential to bind to a range of protein targets with high affinity, as indicated by the favorable binding energy values. The predicted affinity for "Target A," a hypothetical kinase, is the strongest, suggesting a degree of specificity. The key interactions driving this high affinity are likely a combination of hydrogen bonds from the amine and pyrazole moieties, hydrophobic interactions from the cyclopentyl group, and a potential π-hole interaction involving the nitro group with a backbone carbonyl or a specific residue in the kinase's active site.

It is important to note that these are theoretical predictions and require experimental validation. However, these computational findings provide a strong foundation for understanding the potential molecular interactions of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine and for guiding the design of future experimental studies.

Investigation of Molecular Interactions and Pre Clinical Biological Insights of 1 Cyclopentyl 3 Nitro 1h Pyrazol 5 Amine

In Vitro Enzyme Inhibition/Activation Studies and Mechanistic Elucidation

There is no available information from in vitro studies concerning the inhibitory or activating effects of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine on any specific enzymes. Consequently, data on its enzyme kinetics, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), and the type of inhibition (e.g., competitive, non-competitive, uncompetitive) are not available.

Receptor Binding Assays and Ligand-Target Specificity Analysis in Model Systems

No receptor binding assays have been reported for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine. As a result, its affinity and specificity for any biological receptors remain uncharacterized.

Cellular Pathway Modulation in Model Systems

The impact of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine on cellular signaling cascades and protein expression in model systems has not been documented. Research into how this compound might modulate specific cellular pathways is currently absent from the scientific literature.

Structure-Activity Relationships (SAR) Focused on Molecular Interactions and Mechanistic Profiles for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine Derivatives

While structure-activity relationship (SAR) studies have been conducted on various classes of pyrazole (B372694) derivatives, no such studies have been published that specifically include 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine or its close analogs. Therefore, a detailed analysis of how the cyclopentyl, nitro, and amine groups on the pyrazole core of this specific compound influence its biological activity cannot be provided.

Mechanisms of Action at the Molecular Level

Due to the lack of biological studies, the mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine at the molecular level is unknown. There is no evidence to suggest whether it acts through covalent modification, allosteric regulation, or any other mechanism.

Applications of 1 Cyclopentyl 3 Nitro 1h Pyrazol 5 Amine As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems and Fused Rings

The 5-aminopyrazole moiety is a well-established and privileged precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.govmdpi.com These bicyclic structures are of significant interest in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.netnih.gov The general synthetic strategy involves the condensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent. mdpi.comorganic-chemistry.org

Given its structure, 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine is an ideal candidate for this transformation. The reaction proceeds via a regioselective cyclocondensation, where the exocyclic 5-amino group exhibits higher nucleophilicity than the endocyclic ring nitrogen, leading specifically to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. researchgate.net Microwave-assisted protocols have been developed to synthesize these compounds efficiently, often under solvent-free conditions, highlighting the robustness of this reaction. researchgate.net The presence of the cyclopentyl group at the N1 position and the nitro group at the C3 position would be retained in the final fused product, allowing for the generation of novel, highly functionalized pyrazolo[1,5-a]pyrimidines.

| 5-Aminopyrazole Reactant | 1,3-Bielectrophile Reactant | Resulting Fused System | Significance/Application Area | Reference |

|---|---|---|---|---|

| 5-amino-1H-pyrazoles | β-enaminones | 2,7-diarylpyrazolo[1,5-a]pyrimidines | Antitumor activity | researchgate.net |

| 3-substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Cyclopentapyrazolo[1,5-a]pyrimidines | Complex heterocyclic synthesis | nih.gov |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | α,β-unsaturated ketones | 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Medicinal chemistry | nih.gov |

| 5-aminopyrazoles | Benzylidene malononitrile (B47326) derivatives | Functionalized pyrazolo[1,5-a]pyrimidines | Kinase inhibitors | nih.gov |

Role in Multi-component Reactions for Combinatorial Library Synthesis

Multi-component reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid synthesis of large libraries of structurally diverse compounds from simple starting materials in a single step. mdpi.comnih.gov The functional groups present in 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine make it a suitable component for various MCRs. The primary amino group can act as the amine component in well-known MCRs such as the Ugi or Hantzsch reactions. beilstein-journals.org

For instance, in a four-component Ugi reaction, an amine, a carboxylic acid, an isocyanide, and a carbonyl compound combine to form an α-acylamino amide. The incorporation of the 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine scaffold into such a reaction would yield complex molecules bearing the pyrazole (B372694) moiety, offering a straightforward route to novel chemical entities for high-throughput screening. nih.govbeilstein-journals.org The efficiency, atom economy, and procedural simplicity of MCRs make them an attractive strategy for leveraging this pyrazole building block in the generation of combinatorial libraries aimed at identifying new bioactive agents. mdpi.comacs.orgnih.govmdpi.com

| Multi-component Reaction | Role of Pyrazole Derivative | Product Class | Reference |

|---|---|---|---|

| Four-component reaction | Acts as the cyclic CH-acid | Spiropyrans | mdpi.com |

| Ugi four-component reaction (Ugi-4CR) | Serves as the amine component (hypothetically) | α-acylaminoamides | nih.govbeilstein-journals.org |

| Hantzsch reaction | Can be incorporated into the final dihydropyridine (B1217469) structure | 1,4-dihydropyridines (DHPs) | nih.govbeilstein-journals.org |

| Three-component condensation | Reacts as the nucleophilic amine | Pyrazolylbiscoumarins | mdpi.com |

Integration into Macrocyclic Architectures and Supramolecular Assemblies

The pyrazole ring is a valuable component in supramolecular chemistry due to its ability to form robust non-covalent interactions, such as hydrogen bonds and π-stacking. mdpi.comresearchgate.net The N-H protons and lone pairs on the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, directing the self-assembly of molecules into well-defined, higher-order structures. researchgate.net The 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine molecule possesses multiple sites for such interactions, including the amino group and the nitro group, which can further guide the formation of stable supramolecular assemblies. mdpi.com

Furthermore, pyrazole derivatives have been successfully used as key structural units in the synthesis of macrocycles. nih.gov Macrocyclization is a synthetic strategy used to impart conformational rigidity to a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. biorxiv.org By designing appropriate linkers and employing the reactive amino group of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine for cyclization, it could be incorporated into novel macrocyclic architectures. This approach has been used to develop highly selective kinase inhibitors, demonstrating the potential of pyrazole-based macrocycles in therapeutic applications. nih.govbiorxiv.org

Potential in Materials Science or Chemical Sensing Applications (e.g., fluorescent probes)

Pyrazole derivatives have garnered significant attention in materials science and for the development of chemical sensors. mdpi.com Their inherent photophysical properties, combined with their synthetic versatility, make them excellent scaffolds for creating fluorescent probes. nih.govrsc.orgnih.gov These probes can be designed to detect a wide range of analytes, including metal ions (like Cu²⁺, Fe³⁺, and Cr³⁺), anions, and biologically relevant molecules, through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.govsemanticscholar.org

The 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine structure contains key features for such applications. The pyrazole ring can serve as the core of a fluorophore, while the amino group provides a convenient handle for synthetic modification, allowing for the attachment of receptor units or other functional moieties. The electron-withdrawing nitro group can significantly influence the electronic and photophysical properties of the molecule, potentially enhancing its sensitivity and selectivity as a sensor. nih.gov By coupling this pyrazole derivative with other aromatic or fluorescent systems, novel chemosensors with tailored properties for specific environmental or biological monitoring applications could be developed. nih.govrsc.orgresearchgate.net

Comparative Analysis with Analogous Pyrazole Derivatives

Structural and Electronic Comparisons with Other Nitro- and Amino-pyrazoles

The pyrazole (B372694) ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The substitution pattern on this ring significantly influences its structural and electronic characteristics. In 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the ring is substituted with an electron-donating amino group (-NH2) at the C5 position, an electron-withdrawing nitro group (-NO2) at the C3 position, and a bulky, non-aromatic cyclopentyl group at the N1 position.

The electronic nature of substituents profoundly affects the geometry and aromaticity of the pyrazole core. Electron-donating groups, such as the amino group, generally increase the electron density of the ring, while electron-withdrawing groups, like the nitro group, decrease it. nih.govresearchgate.net This push-pull electronic effect in 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine creates a unique electronic environment. The amino group at C5 donates electron density into the ring through resonance, while the nitro group at C3 withdraws electron density. Theoretical studies have shown that for pyrazoles, electron-donating groups favor occupation at the C3 position, whereas electron-withdrawing groups tend to stabilize the C5-tautomer. nih.gov In the specified N1-substituted compound, this tautomerism is fixed.

The presence of both a strong electron-donating group (-NH2) and a strong electron-withdrawing group (-NO2) on the pyrazole ring leads to significant polarization of the molecule. This is expected to influence bond lengths within the heterocycle. For instance, the C4-C5 and N2-C3 bonds might exhibit more double-bond character compared to unsubstituted pyrazole. In a related structure, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings are not coplanar, forming a significant dihedral angle. nih.gov Similarly, the cyclopentyl group in 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine is likely not coplanar with the pyrazole ring. The nitro group itself is often twisted out of the plane of the heterocyclic ring to minimize steric strain. nih.gov

Comparative crystallographic studies on various nitro- and amino-pyrazoles reveal trends in intermolecular interactions. The amino group is a strong hydrogen bond donor, while the nitro group and the pyrazole ring nitrogens are hydrogen bond acceptors. mdpi.com This facilitates the formation of extensive hydrogen-bonding networks in the solid state, influencing crystal packing and density. For example, in 5-amino-3-nitro-1H-1,2,4-triazole, molecules are linked by six strong hydrogen bonds, with all ring nitrogen atoms acting as acceptors. mdpi.com A similar propensity for strong intermolecular interactions is expected for 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, though the bulky cyclopentyl group might introduce steric hindrance that modifies the packing arrangement.

Table 1: Comparison of Structural Features in Substituted Pyrazoles

| Feature | 3-Amino-5-nitropyrazole Derivative | 3,5-Dinitropyrazole | 3,5-Diaminopyrazole |

|---|---|---|---|

| Substituent Effects | Push-pull (EDG at C5, EWG at C3) | Strong withdrawal (EWG at C3, C5) | Strong donation (EDG at C3, C5) |

| Ring Planarity | Generally planar, but substituents may be twisted | Generally planar | Generally planar |

| Intermolecular Forces | Strong H-bonding (N-H···O, N-H···N) | H-bonding (N-H···O) | Strong H-bonding (N-H···N) |

| Expected Density | High, due to efficient packing via H-bonds and nitro group | High, due to nitro groups and H-bonding | Moderate to high, depending on packing |

Note: Data is generalized from typical characteristics of these classes of compounds.

Reactivity Differences and Similarities with Related Pyrazole Scaffolds

The reactivity of the pyrazole scaffold is dictated by the electronic nature of its ring atoms and substituents. The pyrazole ring has both acidic (N1-H) and basic (N2) sites, and the carbon atoms have varying susceptibility to electrophilic and nucleophilic attack. mdpi.comnih.gov In 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine, the N1 position is blocked by the cyclopentyl group, preventing reactions at this site, such as N-alkylation or deprotonation.

The C4 position in pyrazoles is generally the most susceptible to electrophilic substitution due to its higher electron density. nih.govnih.gov However, the strong electron-withdrawing effect of the nitro group at C3 significantly deactivates the ring towards electrophilic attack, making reactions like nitration, sulfonation, or halogenation at the C4 position more difficult than in pyrazoles bearing electron-donating or weakly withdrawing groups. Conversely, the amino group at C5 activates the ring, but its influence is primarily directed towards the C4 position, which is already deactivated by the adjacent nitro group's field and inductive effects.

The pyrazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The C3 and C5 positions are the most electrophilic. mdpi.com In this molecule, the C3 position, bearing the nitro group, is a prime target for nucleophilic aromatic substitution (SNAr), where a suitable nucleophile could potentially displace the nitro group, although such reactions often require harsh conditions. The amino group at C5 makes this position less electrophilic.

The amino group itself is a key reactive site. It can be diazotized, acylated, or alkylated, providing a handle for further functionalization to create more complex molecules. The nitro group can be reduced to an amino group, which would yield a diamino-pyrazole derivative, fundamentally altering the electronic properties and subsequent reactivity of the scaffold.